molecular formula C23H26N4O4S2 B12149205 ethyl 1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate

ethyl 1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate

Cat. No.: B12149205
M. Wt: 486.6 g/mol
InChI Key: AHNYMPCWSACTTR-LGMDPLHJSA-N
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Description

Ethyl 1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a sophisticated chemical hybrid designed for probing intracellular signaling pathways. This compound integrates a pyrido[1,2-a]pyrimidine core, a structure known for its kinase inhibitory potential , with a rhodanine (2-thioxothiazolidin-4-one) moiety, a privileged scaffold in medicinal chemistry that often contributes to high-affinity binding to enzyme active sites . The Z-configured exocyclic double bond creates a planar, conjugated system that is critical for mimicking ATP and binding to the hinge region of various protein kinases. Researchers value this molecule as a key chemical tool for the development and validation of novel targeted cancer therapies , particularly in the study of dysregulated kinase activity in cell proliferation and survival. Its mechanism of action is presumed to be competitive ATP displacement, leading to the suppression of phosphorylation events and subsequent induction of apoptosis in malignant cell lines. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C23H26N4O4S2

Molecular Weight

486.6 g/mol

IUPAC Name

ethyl 1-[3-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate

InChI

InChI=1S/C23H26N4O4S2/c1-4-26-21(29)17(33-23(26)32)13-16-19(24-18-14(3)7-6-10-27(18)20(16)28)25-11-8-15(9-12-25)22(30)31-5-2/h6-7,10,13,15H,4-5,8-9,11-12H2,1-3H3/b17-13-

InChI Key

AHNYMPCWSACTTR-LGMDPLHJSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)C(=O)OCC)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)C(=O)OCC)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate involves multiple steps, each requiring specific reagents and conditions. The key steps typically include the formation of the thiazolidinone ring, the pyrido[1,2-a]pyrimidine core, and the final coupling with the piperidine carboxylate moiety. Common reagents used in these steps include ethyl acetoacetate, thiourea, and various catalysts to facilitate the cyclization and coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound could be used to study the interactions between different heterocyclic systems and biological targets. Its potential as a pharmacophore makes it a candidate for drug development .

Medicine

In medicine, ethyl 1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate could be investigated for its potential therapeutic effects. Its structure suggests it might interact with various biological pathways, making it a candidate for the treatment of certain diseases .

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique combination of heterocyclic systems might impart desirable characteristics to polymers or other materials .

Mechanism of Action

The mechanism of action of ethyl 1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function . The exact pathways involved would depend on the specific biological context and the targets being studied .

Comparison with Similar Compounds

Structural Analogues

Compound A belongs to a family of pyrido-pyrimidinone derivatives with variable substituents on the thiazolidinone and piperidine moieties. Key structural analogs include:

Compound Name / ID Substituents (Thiazolidinone) Substituents (Pyrido-Pyrimidinone) Molecular Weight (g/mol) Key Differences from Compound A
Compound A 3-ethyl, 4-oxo, 2-thioxo 9-methyl, piperidine-4-carboxylate 458.6 (est.) Reference compound
2-(4-Ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo...} 3-(1-phenylethyl) 9-methyl, 4-ethylpiperazinyl Not reported Phenylethyl substituent; piperazinyl vs. piperidine
ethyl 1-{3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo... 3-methyl 9-unsubstituted? 458.6 Methyl vs. ethyl on thiazolidinone; pyrido substitution

Key Observations :

  • Substituent Effects: The ethyl group on Compound A's thiazolidinone (vs.
  • Piperidine vs. Piperazine : The piperidine-4-carboxylate in Compound A (vs. piperazinyl in ) introduces a carboxylate ester, which could influence solubility and metabolic stability.
Physicochemical Properties
  • Lipophilicity : Compound A and its methyl-substituted analog () share identical molecular weights (458.6 g/mol), but Compound A ’s ethyl group likely increases its logP (estimated XLogP3 ~2.5–3.0) compared to the methyl analog (XLogP3 = 2.2) .
  • Solubility : The carboxylate ester in Compound A may confer moderate aqueous solubility, whereas the phenylethyl-substituted analog () is likely more hydrophobic due to the aromatic ring.
Bioactivity Inferences
  • Anticancer Potential: Thiazolidinone derivatives are known ferroptosis inducers (FINs) in oral squamous cell carcinoma (OSCC) . The thioxo group in Compound A may act as a redox-active moiety, analogous to FINs like erastin.
  • Antimicrobial Activity: Marine actinomycete-derived thiazolidinones () exhibit bioactive properties, suggesting Compound A’s thiazolidinone core could be tuned for antimicrobial applications.

Biological Activity

Ethyl 1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C26H30N4O4S2
Molecular Weight : 526.7 g/mol
IUPAC Name : ethyl 1-[3-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate
InChI Key : OITJCTUFFUSGHR-HKWRFOASSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to inhibit specific enzymes and receptors that play critical roles in cellular processes. The compound's thiazolidinone and pyrido[1,2-a]pyrimidine moieties may facilitate binding to these targets, modulating their activity and influencing downstream signaling pathways.

Antimicrobial Activity

Research indicates that derivatives related to thiazolidinones exhibit notable antimicrobial properties. For instance, compounds similar to the title compound have shown effectiveness against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .

Anticancer Potential

The anticancer activity of thiazolidinone derivatives has been extensively studied. A study highlighted the cytotoxic effects of 3-(4-oxo-thiazolidin) derivatives against various cancer cell lines, indicating potential for the title compound in cancer therapeutics . In particular, compounds derived from thiazolidinones have been noted for their ability to induce apoptosis in tumor cells.

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for various enzymes. For example, research has demonstrated that related compounds can inhibit serine proteases involved in viral replication and bacterial resistance mechanisms. This positions the title compound as a candidate for further investigation in antiviral and antibacterial drug development .

Case Studies

StudyFindingsImplications
Zvarec et al. (2023)Identified antibacterial activity against Staphylococcus speciesSuggests potential for treating bacterial infections
Mendgen et al. (2016)Inhibitory activity against NS2B–NS3 protease of Dengue virusPotential use in antiviral therapies
Liang et al. (2020)Evaluated against Pseudomonas aeruginosa heme oxygenaseHighlights role in combating antibiotic resistance

Q & A

Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized to improve yield?

The synthesis involves multi-step reactions, including condensation of pyrido[1,2-a]pyrimidine and thiazolidinone moieties, followed by piperidine-4-carboxylate esterification. Key steps include:

  • Knoevenagel condensation to introduce the (Z)-configured methylidene group between the thiazolidinone and pyrido-pyrimidine cores .
  • Solvent selection : Polar aprotic solvents like DMSO or acetonitrile are optimal for intermediate steps, while ethanol/water mixtures aid final crystallization .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or tertiary amines (e.g., triethylamine) improve reaction rates and regioselectivity .
    Yield optimization requires pH control (~7–8) and temperature gradients (60–80°C for condensation; room temperature for esterification) .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • ¹H/¹³C NMR : Resolve piperidine ring conformation, thiazolidinone substituents, and (Z)-configuration of the methylidene group .
  • HRMS (ESI-TOF) : Confirm molecular ion peaks and isotopic patterns, critical for verifying esterification and substituent positions .
  • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) functional groups .

Q. What preliminary biological assays are recommended to screen for bioactivity?

  • Antimicrobial screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity assays : Employ MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Enzyme inhibition : Test against kinases or proteases linked to the thiazolidinone scaffold’s known targets (e.g., EGFR, COX-2) .

Advanced Research Questions

Q. How does the (Z)-configuration of the methylidene group influence bioactivity and binding affinity?

The (Z)-configuration stabilizes planar geometry, enhancing π-π stacking with aromatic residues in enzyme active sites (e.g., kinase ATP pockets). Computational docking (AutoDock Vina) and comparative studies with (E)-isomers reveal:

  • Higher binding affinity : (Z)-isomers show 3–5× lower IC₅₀ values in kinase inhibition assays .
  • Bioactivity retention : (Z)-isomers maintain antimicrobial potency, while (E)-isomers exhibit reduced activity due to steric clashes .
    Stereochemical purity is verified via NOESY NMR .

Q. What strategies resolve low yield in the final esterification step?

Common challenges include steric hindrance from the piperidine ring and competing side reactions. Solutions involve:

  • Activating agents : Use DCC/DMAP to enhance nucleophilic attack on the carboxylate intermediate .
  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hrs) and improve yield (from 45% to 72%) by enhancing molecular collisions .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the esterified product from unreacted intermediates .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Piperidine substitution : Replace the ethyl ester with amides or tertiary alcohols to modulate lipophilicity and blood-brain barrier penetration .
  • Thiazolidinone modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-ethyl position to enhance electrophilicity and target covalent binding .
  • Pyrido-pyrimidine core : Fluorination at the 9-methyl position improves metabolic stability in microsomal assays .

Q. What computational methods predict metabolic stability and toxicity?

  • ADMET prediction : Use SwissADME or ADMETLab to assess bioavailability, CYP450 inhibition, and hepatotoxicity .
  • MD simulations : Analyze binding mode stability in aqueous environments (GROMACS) to prioritize derivatives with low off-target interactions .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported antimicrobial activity across similar compounds?

Variations in MIC values may arise from:

  • Bacterial strain variability : Standardize assays using ATCC strains and consistent inoculum sizes (1×10⁸ CFU/mL) .
  • Solubility differences : Use DMSO concentrations ≤1% to avoid false negatives in broth microdilution assays .
  • Synergistic effects : Test combinations with β-lactam antibiotics to identify potentiation (e.g., 4–8× reduction in MIC) .

Q. Why do some studies report conflicting optimal reaction temperatures for condensation?

  • Catalyst-dependent kinetics : ZnCl₂ accelerates reactions at 60°C, while uncatalyzed reactions require 80°C for comparable yields .
  • Solvent polarity : High-polarity solvents (e.g., DMF) lower activation energy, enabling lower temperatures .

Methodological Recommendations

  • Synthetic reproducibility : Document solvent drying (molecular sieves) and inert atmosphere (N₂/Ar) protocols to minimize hydrolysis/oxidation .
  • Data validation : Cross-validate biological results with positive controls (e.g., ciprofloxacin for antimicrobial assays) and replicate experiments ≥3 times .

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